molecular formula C18H23NO3 B5917665 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B5917665
M. Wt: 301.4 g/mol
InChI Key: INTYNEDVVJDNEF-UHFFFAOYSA-N
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Description

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, a hydroxy group, and an azepane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chromenone core through a series of cyclization reactions. The azepane ring is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted azepane derivatives.

Scientific Research Applications

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group and the chromenone core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-ylmethyl)-6-fluoro-1H-indole: Similar structure with a fluoro group instead of hydroxy.

    6-(azepan-1-ylmethyl)nicotinic acid: Contains a nicotinic acid moiety instead of chromenone.

Uniqueness

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenone core and azepane ring make it a versatile compound for various applications.

Properties

IUPAC Name

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-12-9-15-17(13(2)10-16(20)22-15)18(21)14(12)11-19-7-5-3-4-6-8-19/h9-10,21H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTYNEDVVJDNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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